
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
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Overview
Description
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic aromatic compound It features a pyridine ring substituted with a hydroxy group at position 6, a methoxyphenyl group at position 4, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-methoxyphenyl)pyridine.
Carboxylation: The carboxylic acid group is introduced at position 2 through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to ensure efficient synthesis.
Types of Reactions:
Oxidation: The hydroxy group at position 6 can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
- 2-Hydroxy-6-methylpyridine-4-carboxylic acid
- 6-Hydroxy-4-methyl-2-pyridone
- 2,6-Dihydroxy-3,4-dimethylpyridine
Comparison: 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Biological Activity
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing literature to present a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group, a methoxyphenyl group, and a carboxylic acid functionality. These structural components are crucial for its biological activity as they facilitate interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 8.33 µM |
Bacillus subtilis | 4.69 µM |
Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that the compound's antimicrobial efficacy may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells.
Table 2: Anticancer Activity Against Cancer Cell Lines
Cancer Cell Line | IC50 Value (µM) |
---|---|
HCT-116 (Colon) | 6.2 |
T47D (Breast) | 27.3 |
The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis, potentially through the inhibition of key enzymes involved in cancer progression .
The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with biological macromolecules due to the presence of hydroxyl and carboxylic acid groups. The methoxyphenyl group enhances hydrophobic interactions with protein targets, which may lead to altered protein function or stability.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Substituents on the pyridine ring can significantly influence potency and selectivity against various targets. For instance, electron-donating groups like methoxy enhance solubility and bioavailability, while modifications to the carboxylic acid group can impact binding affinity to target proteins .
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains compared to standard antibiotics, highlighting its potential as a lead compound for drug development .
- Cancer Research : In a comparative study, this compound was shown to be more effective than conventional chemotherapeutics in inducing apoptosis in specific cancer cell lines, suggesting it could serve as an adjunct therapy in cancer treatment .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)14-12(15)7-9/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOXKVNXPHGWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503800-85-8 |
Source
|
Record name | 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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